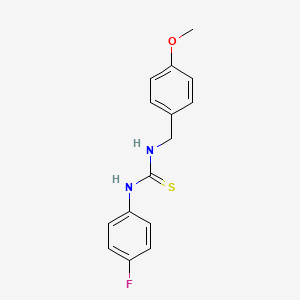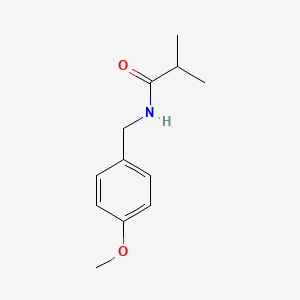![molecular formula C17H18N2O2S B5757059 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide, commonly referred to as DMABN, is a chemical compound that has been the subject of scientific research due to its potential for use in various applications.
作用機序
DMABN acts as a thiol-specific fluorescent probe by reacting with thiols to form a highly fluorescent product. The mechanism of action involves the nucleophilic attack of the thiol group on the carbon disulfide moiety of DMABN, leading to the formation of a thioamide linkage and the release of carbon dioxide. This reaction results in a significant increase in fluorescence intensity, allowing for the detection of thiols in biological systems.
Biochemical and Physiological Effects:
DMABN has been shown to have low toxicity and high selectivity towards thiols, making it a promising candidate for use in biological systems. Its fluorescent properties allow for the visualization and detection of thiols in real-time, providing insights into their role in various cellular processes. Additionally, DMABN has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of DMABN is its high selectivity towards thiols, allowing for the detection of these important biomolecules in biological systems. Its fluorescent properties also make it an ideal candidate for real-time imaging of thiols. However, one limitation of DMABN is its sensitivity to pH changes, which can affect its fluorescence intensity. Additionally, DMABN may not be suitable for use in vivo due to its potential toxicity.
将来の方向性
There are several potential future directions for DMABN research. One direction is the development of new derivatives of DMABN with improved selectivity and sensitivity towards thiols. Another direction is the investigation of DMABN's potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, DMABN's antimicrobial properties could be further explored for the development of new antibiotics. Finally, the use of DMABN as a fluorescent probe for the detection of thiols in vivo could be investigated, potentially leading to new insights into their role in disease states.
Conclusion:
In conclusion, DMABN is a promising compound that has been the subject of scientific research due to its potential use in various applications. Its high selectivity towards thiols and fluorescent properties make it an ideal candidate for use in biological systems. DMABN's potential use in cancer therapy and antimicrobial properties make it an exciting area of research for the future.
合成法
DMABN can be synthesized through a multi-step process involving the reaction of 3,4-dimethylaniline with carbon disulfide, followed by the addition of 3-methoxybenzoyl chloride. The resulting product is then purified through recrystallization to obtain DMABN in its pure form.
科学的研究の応用
DMABN has been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems. Thiols are important biomolecules that play a role in various cellular processes, and their detection is crucial for understanding their role in disease states. DMABN has also been investigated for its antimicrobial properties, as well as its potential use in cancer therapy.
特性
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-7-8-14(9-12(11)2)18-17(22)19-16(20)13-5-4-6-15(10-13)21-3/h4-10H,1-3H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVAZEOUEJYYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5756977.png)
![4-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}morpholine](/img/structure/B5756980.png)
![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5756989.png)


![N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757015.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5757019.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5757034.png)

![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5757042.png)
![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B5757046.png)
![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)
![2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)